molecular formula C10H5BrN2O2S B124798 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid CAS No. 149210-30-0

6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid

Cat. No. B124798
M. Wt: 297.13 g/mol
InChI Key: YRLYCORSJSVZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid (BBT) is a heterocyclic compound that has gained interest in scientific research due to its potential use as a therapeutic agent. BBT is a synthetic compound that can be synthesized using various methods.

Mechanism Of Action

The mechanism of action of 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is not fully understood. However, it has been proposed that 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid exerts its antitumor activity by inhibiting the activity of the enzyme topoisomerase I, which is involved in DNA replication and repair. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. In addition, 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to exhibit various biochemical and physiological effects. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to exhibit antimicrobial activity against various pathogens, including bacteria and fungi.

Advantages And Limitations For Lab Experiments

The advantages of using 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid in lab experiments include its potent antitumor, anti-inflammatory, and antimicrobial activity. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is also a synthetic compound that can be easily synthesized using various methods. However, the limitations of using 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid in lab experiments include its potential toxicity and lack of specificity for certain target cells.

Future Directions

There are several future directions for 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid research. One direction is to investigate the potential use of 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid as a therapeutic agent in combination with other drugs for the treatment of cancer and other diseases. Another direction is to investigate the mechanism of action of 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid in more detail to better understand its biochemical and physiological effects. Furthermore, the development of more specific 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid derivatives may provide a more targeted approach for the treatment of specific diseases.

Synthesis Methods

6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig coupling reaction, and the copper-catalyzed N-arylation reaction. The most common method for synthesizing 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is the Pd-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of 2-aminothiophenol with 6-bromo-2-chloroimidazo[1,2-a]pyridine in the presence of a palladium catalyst.

Scientific Research Applications

6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to exhibit antimicrobial activity against various pathogens, including bacteria and fungi.

properties

CAS RN

149210-30-0

Product Name

6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid

Molecular Formula

C10H5BrN2O2S

Molecular Weight

297.13 g/mol

IUPAC Name

6-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid

InChI

InChI=1S/C10H5BrN2O2S/c11-5-1-2-7-8(3-5)16-10-12-6(9(14)15)4-13(7)10/h1-4H,(H,14,15)

InChI Key

YRLYCORSJSVZKY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)SC3=NC(=CN23)C(=O)O

Canonical SMILES

C1=CC2=C(C=C1Br)SC3=NC(=CN23)C(=O)O

synonyms

7-BROMOIMIDAZO[2,1-B]BENZOTHIAZOLE-2-CARBOXYLIC ACID

Origin of Product

United States

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